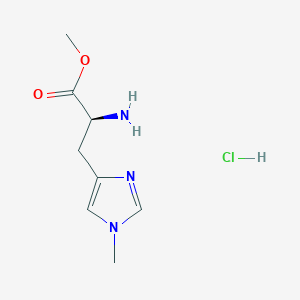![molecular formula C11H17Cl2N3O B6342823 [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride CAS No. 1187582-25-7](/img/structure/B6342823.png)
[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mecanismo De Acción
Target of Action
The primary target of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in cell signaling and gene expression .
Pharmacokinetics
The compound’s effectiveness against stat3 overactivation suggests it has sufficient bioavailability to reach its target .
Result of Action
The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride typically involves the formation of the benzimidazole core followed by the introduction of the propylamine side chain. One common method involves the cyclization of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions to form the benzimidazole ring. Subsequent alkylation with a suitable propylamine derivative yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group on the benzimidazole ring can undergo oxidation to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, and this compound is no exception. It is particularly investigated for its role in inhibiting enzymes involved in DNA replication and repair.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Comparación Con Compuestos Similares
- [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine hydrochloride
- [3-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
- [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine sulfate
Comparison: Compared to its analogs, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This form enhances its solubility in aqueous solutions, making it more suitable for biological applications. Additionally, the propylamine side chain provides a balance between hydrophilicity and hydrophobicity, which can influence its interaction with biological membranes and targets.
Propiedades
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVVREQNVKOJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate](/img/structure/B6342764.png)


![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342782.png)





